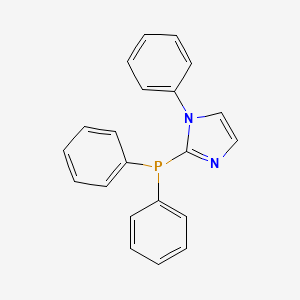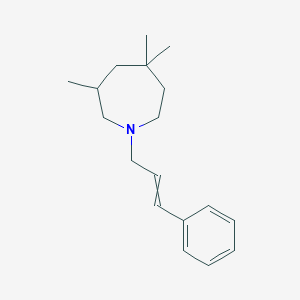
(3-Methyl-3-phenoxybutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-3-phenoxybutyl)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, featuring a phenoxy group and a methyl group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-phenoxybutyl)benzene typically involves the reaction of 3-methyl-3-phenoxybutanol with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(3-Methyl-3-phenoxybutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
科学的研究の応用
(3-Methyl-3-phenoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Methyl-3-phenoxybutyl)benzene involves its interaction with molecular targets through various pathways. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and modification of the compound.
類似化合物との比較
Similar Compounds
(3-Methylbutyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Phenoxybenzene: Lacks the methyl and butyl groups, leading to variations in its physical and chemical behavior.
(3-Phenoxybutyl)benzene: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness
(3-Methyl-3-phenoxybutyl)benzene is unique due to the presence of both a phenoxy group and a methyl group on the butyl chain, which imparts distinct chemical properties and potential applications compared to its analogs. This combination of functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research.
特性
CAS番号 |
871733-39-0 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC名 |
(3-methyl-3-phenoxybutyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,18-16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChIキー |
VWADCAPWWBDQMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CC=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)





![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

